α-Hyodeoxycholic Acid-d5
CAS No.:
Cat. No.: VC0207668
Molecular Formula: C₂₄H₃₅D₅O₄
Molecular Weight: 397.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₃₅D₅O₄ |
|---|---|
| Molecular Weight | 397.6 |
Introduction
Chemical Structure and Properties
α-Hyodeoxycholic Acid-d5 is a deuterium-labeled version of α-hyodeoxycholic acid with the molecular formula C24H35D5O4 . The compound maintains the core steroid structure characteristic of bile acids while incorporating five deuterium atoms strategically positioned to enhance analytical detection without altering the fundamental chemical behavior. The molecular weight of this compound is approximately 397.61, reflecting the substitution of five hydrogen atoms with deuterium isotopes. This deuterated analog shares significant structural similarities with its non-deuterated counterpart (CAS 83-49-8 for the unlabeled version), which functions primarily as a secondary bile acid in biological systems .
The chemical structure features the characteristic steroid nucleus with hydroxyl groups at specific positions that define its biological activity and physicochemical properties. The core structure consists of a 5β-cholanoic acid framework with hydroxyl groups at the 3α and 6α positions, distinguishing it from other bile acid species such as deoxycholic acid and ursodeoxycholic acid . The deuterium labeling typically occurs at non-exchangeable positions to ensure stability during analytical procedures and biological applications.
Physical Properties Comparison
Table 1: Physical Properties of α-Hyodeoxycholic Acid-d5 Compared to Other Bile Acids
| Compound | Molecular Formula | Molecular Weight | Retention Time (min)* | Precursor Ion (m/z) |
|---|---|---|---|---|
| α-Hyodeoxycholic Acid-d5 | C24H35D5O4 | 397.61 | ~1.75 | 396.4 |
| Hyodeoxycholic Acid (unlabeled) | C24H40O4 | 392.6 | 1.75 | 391.4 |
| Deoxycholic Acid | C24H40O4 | 392.6 | 1.88 | 391.4 |
| Cholic Acid-d4 | C24H36D4O5 | 411.4 | 1.77 | 411.4 |
| Ursodeoxycholic Acid-d5 | C24H35D5O4 | 397.61 | ~1.72 | 396.4 |
*Retention times based on similar UPLC-MS/MS methods as described in source
Analytical Applications and Methodology
α-Hyodeoxycholic Acid-d5 serves primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and other advanced analytical techniques focused on bile acid analysis and metabolomics. The incorporation of deuterium atoms creates a mass shift that allows for clear differentiation from the non-labeled compound during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .
The compound is particularly valuable in quantitative analyses that require high precision and accuracy, such as pharmacokinetic studies, metabolic profiling, and clinical diagnostics related to liver function and bile acid metabolism. The deuterium labeling allows researchers to add a known quantity of the internal standard to biological samples, providing a reference point for quantification that compensates for variations in sample preparation, matrix effects, and instrumental response .
Mass Spectrometry Parameters
Table 2: Mass Spectrometry Parameters for α-Hyodeoxycholic Acid-d5 Detection
| Parameter | Value | Notes |
|---|---|---|
| Ionization Mode | Negative | For detection of unconjugated form |
| Collision Energy (V) | ~5 | Optimized for minimal fragmentation |
| Cone Voltage (V) | ~86 | Similar to other bile acids |
| Precursor Ion (m/z) | 396.4 | [M-H]- ion |
| Product Ion (m/z) | 396.4 | For quantification |
| Detection Limit | ~0.1 nM | In plasma samples |
| Linear Range | 0.1-250 nM | For typical plasma analysis |
Based on comparable compounds analyzed in source
Role in Metabolic Research
α-Hyodeoxycholic Acid-d5 plays a crucial role in investigating bile acid metabolism, which is fundamental to cholesterol homeostasis, lipid absorption, and signaling pathways involving nuclear receptors. As a deuterated standard, it enables accurate quantification of endogenous hyodeoxycholic acid levels in biological samples, contributing to research on liver diseases, metabolic disorders, and gut microbiota interactions .
Recent research has highlighted the importance of hyodeoxycholic acid in alleviating non-alcoholic fatty liver disease (NAFLD) through inhibition of intestinal farnesoid X receptor (FXR) and upregulation of hepatic CYP7B1 . The deuterated analog provides researchers with a reliable tool to track these metabolic processes and quantify changes in bile acid profiles associated with various physiological and pathological conditions.
Receptor Activity and Signaling Pathways
The non-deuterated form, hyodeoxycholic acid, has been shown to interact with several nuclear receptors and membrane receptors involved in metabolic regulation. While the deuterated form maintains identical binding characteristics, it is primarily used as an analytical tool rather than for direct biological experiments. The following table summarizes key receptor interactions relevant to hyodeoxycholic acid research:
Table 3: Receptor Interactions of Hyodeoxycholic Acid
| Receptor | Interaction Type | Physiological Effect | Research Significance |
|---|---|---|---|
| FXR (Farnesoid X Receptor) | Antagonist/Weak Agonist | Modulation of bile acid synthesis | Regulation of lipid metabolism |
| TGR5 (G protein-coupled bile acid receptor) | Weak Agonist | Minimal effect on energy expenditure | Less potent than other bile acids |
| PPARα (Peroxisome proliferator-activated receptor alpha) | Indirect Activator | Enhanced lipid catabolism | Therapeutic potential for NAFLD |
| Vitamin D Receptor | Minimal Interaction | - | Limited role in vitamin D signaling |
Information derived from source
| Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white powder | Visual inspection |
| Purity | ≥95% | HPLC-UV or LC-MS |
| Deuterium Incorporation | ≥98% | NMR/MS analysis |
| Chemical Identity | Matches reference standard | NMR/MS analysis |
| Solubility | Soluble in methanol, DMSO | Visual verification |
| Stability | Stable at room temperature for shipping | Accelerated stability testing |
| Storage Recommendation | -20°C, protected from light | Based on stability studies |
Information derived from product specifications in source
Comparative Analysis with Other Deuterated Bile Acids
α-Hyodeoxycholic Acid-d5 belongs to a broader family of deuterated bile acids used in research and analytical applications. Comparison with other deuterated bile acids reveals important differences in structure, analytical behavior, and research applications. These compounds collectively provide a comprehensive toolkit for bile acid research and metabolomics studies.
Table 5: Comparison of α-Hyodeoxycholic Acid-d5 with Other Deuterated Bile Acids
Information compiled from sources
Applications in Biomedical Research
α-Hyodeoxycholic Acid-d5 finds extensive application in biomedical research, particularly in studies involving bile acid metabolism, liver diseases, and metabolic disorders. As an internal standard, it enables accurate quantification of endogenous bile acids in various biological matrices including plasma, serum, bile, feces, and tissue samples.
Recent research on hyodeoxycholic acid has demonstrated its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD), suggesting that accurate quantification using the deuterated standard is essential for translational research in this area . Additionally, hyodeoxycholic acid has been implicated in the modulation of gut microbiota composition, specifically increasing the abundance of beneficial bacteria such as Parabacteroides distasonis, which further impacts lipid metabolism through specific signaling pathways .
Key Research Findings Related to Hyodeoxycholic Acid
Table 6: Significant Research Findings Involving Hyodeoxycholic Acid Quantification
Information derived from sources
Analytical Method Development and Validation
The development of robust analytical methods for the quantification of bile acids, including hyodeoxycholic acid, relies heavily on deuterated standards such as α-Hyodeoxycholic Acid-d5. These methods must be rigorously validated to ensure accuracy, precision, and reliability in various biological matrices.
Method Validation Parameters
Table 7: Typical Method Validation Parameters for α-Hyodeoxycholic Acid-d5 in Biological Samples
| Validation Parameter | Acceptance Criteria | Typical Results | Matrix |
|---|---|---|---|
| Linearity (R²) | ≥0.99 | 0.995-0.999 | Plasma, bile |
| Lower Limit of Quantification | S/N ≥10 | 0.1-0.25 nM | Plasma |
| Recovery | 80-120% | 85-95% | Plasma, tissue |
| Intra-day Precision (CV%) | ≤15% | 3-8% | Various matrices |
| Inter-day Precision (CV%) | ≤15% | 5-12% | Various matrices |
| Matrix Effect | 80-120% | 90-105% | Plasma, urine |
| Stability (24h, 4°C) | ≥85% remaining | 90-95% | Processed samples |
| Freeze-Thaw Stability (3 cycles) | ≥85% remaining | 88-92% | Plasma |
Based on typical validation parameters for similar compounds from source
Future Research Directions
The continued development and application of α-Hyodeoxycholic Acid-d5 as an analytical standard will likely support several emerging research areas. As interest in the therapeutic potential of hyodeoxycholic acid grows, particularly in the context of metabolic diseases such as NAFLD , accurate quantification methods will become increasingly important for both basic research and clinical applications.
Future research directions may include:
-
Development of more sensitive and high-throughput analytical methods for comprehensive bile acid profiling, utilizing α-Hyodeoxycholic Acid-d5 and other deuterated standards.
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Investigation of structure-activity relationships of hyodeoxycholic acid and its derivatives in receptor binding and signaling, supported by accurate quantification methods.
-
Exploration of the therapeutic potential of hyodeoxycholic acid in metabolic disorders, requiring precise pharmacokinetic studies facilitated by deuterated standards.
-
Further understanding of species differences in bile acid metabolism, where deuterated standards allow for comparative analysis across experimental models.
-
Integration of bile acid analysis into multi-omics approaches to provide a more comprehensive understanding of metabolic pathways and their dysregulation in disease states.
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